5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde is reacted with pyrrolidine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the pyrrolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-one.
Reduction: Formation of various reduced derivatives of the pyrrolidine ring.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
- 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
- 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-one
Uniqueness
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the pyrrolidine ring. This configuration can result in distinct chemical and biological properties compared to its analogs. The trifluoromethyl group is known for its electron-withdrawing effects, which can significantly alter the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10/h1-4,9-10,15-16H,5-6H2 |
InChI Key |
SROZVXVUBRGZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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